molecular formula C7H12S B14266759 3-[(2-Methylpropyl)sulfanyl]prop-1-yne CAS No. 176903-87-0

3-[(2-Methylpropyl)sulfanyl]prop-1-yne

Cat. No.: B14266759
CAS No.: 176903-87-0
M. Wt: 128.24 g/mol
InChI Key: RKQUMJHDWGFQHI-UHFFFAOYSA-N
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Description

3-[(2-Methylpropyl)sulfanyl]prop-1-yne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and a sulfanyl group attached to a propyl chain. This compound is part of the alkyne family, which is known for its unique chemical properties and reactivity due to the presence of the triple bond.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne typically involves the reaction of propargyl bromide with 2-methylpropylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-Methylpropyl)sulfanyl]prop-1-yne undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the triple bond can be achieved using hydrogenation catalysts such as palladium on carbon (Pd/C) to form the corresponding alkane.

    Substitution: The sulfanyl group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles like amines or thiols, often in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-[(2-Methylpropyl)sulfanyl]prop-1-yne has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-Methylpropyl)sulfanyl]prop-1-yne involves its interaction with molecular targets through the reactive alkyne group. The triple bond can participate in various addition reactions, forming covalent bonds with nucleophiles. The sulfanyl group can also undergo oxidation or substitution, leading to the formation of different functional groups that can interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

    Propargyl sulfide: Similar structure but lacks the 2-methylpropyl group.

    3-(Methylsulfanyl)prop-1-yne: Similar structure but with a methyl group instead of the 2-methylpropyl group.

Uniqueness

3-[(2-Methylpropyl)sulfanyl]prop-1-yne is unique due to the presence of the 2-methylpropyl group, which can influence its reactivity and interactions with other molecules. This structural feature can lead to different chemical and biological properties compared to similar compounds.

Properties

CAS No.

176903-87-0

Molecular Formula

C7H12S

Molecular Weight

128.24 g/mol

IUPAC Name

2-methyl-1-prop-2-ynylsulfanylpropane

InChI

InChI=1S/C7H12S/c1-4-5-8-6-7(2)3/h1,7H,5-6H2,2-3H3

InChI Key

RKQUMJHDWGFQHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSCC#C

Origin of Product

United States

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